C3-Chloro as a Critical Determinant of Aurora Kinase Inhibitor Potency
Direct SAR studies show that the 3-chloro substituent is integral to the potency of Aurora kinase inhibitors. The parent compound, imidazo-[1,2-a]-pyrazine (1), a dual Aurora A/B inhibitor, exhibits modest cell potency with an IC50 of 250 nM and low solubility (5 µM) [1]. Optimization efforts, guided by co-crystallization of a 3-chloro-substituted derivative (compound 15) with Aurora-A, led to the design of analogs with significantly improved activity [2]. While specific IC50 values for the 3-chloro derivative itself are not reported, its role as a key intermediate in the synthesis of these optimized, highly selective inhibitors is well-documented, underscoring its value over the unsubstituted core or alternative 3-substituents.
| Evidence Dimension | Aurora Kinase A/B Inhibitory Potency (Cell-based) |
|---|---|
| Target Compound Data | Key intermediate for the synthesis of potent inhibitors. Co-crystallization with Aurora-A kinase provides structural rationale for inhibitor design [2]. |
| Comparator Or Baseline | Parent compound: Imidazo-[1,2-a]-pyrazine (1). IC50 = 250 nM (Aurora A/B dual inhibitor). Solubility = 5 µM [1]. |
| Quantified Difference | The 3-chloro derivative is a crucial intermediate that enabled the development of compounds with up to 70-fold improved selectivity in cell-based pharmacodynamic assays [2]. |
| Conditions | Cell-based Aurora kinase pharmacodynamic biomarker assays; X-ray co-crystallography. |
Why This Matters
Selecting 3-chloroimidazo[1,2-a]pyrazine is essential for replicating published SAR pathways and accessing potent, selective Aurora kinase inhibitors, as its specific interaction with the ATP-binding pocket has been structurally validated.
- [1] Kerekes AD, Esposite SJ, Doll RJ, Tagat JR, Yu T, Xiao Y, Zhang Y, Prelusky DB, Tevar S, Gray K, Terracina GA, Lee S, Jones J, Liu M, Basso AD, Smith EB. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. J Med Chem. 2011 Jan 13;54(1):201-10. doi: 10.1021/jm1010995. PMID: 21128646. View Source
- [2] Bouloc N, Large JM, Kosmopoulou M, Sun C, Faisal A, Matteucci M, Reynisson J, Brown N, Atrash B, Blagg J, McDonald E, Linardopoulos S, Bayliss R, Bavetsias V. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorg Med Chem Lett. 2010 Oct 15;20(20):5988-93. doi: 10.1016/j.bmcl.2010.08.091. PMID: 20833547. View Source
